N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine
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Overview
Description
N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a phenyl group and a methyl group.
Preparation Methods
The synthesis of N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine typically involves the following steps:
Cycloaddition Reaction: The formation of the triazole ring can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) to yield the 1,2,3-triazole core.
Substitution Reaction: The triazole ring is then functionalized with a phenyl group and a methyl group through substitution reactions.
Alkylation: The final step involves the alkylation of the triazole ring with ethanamine to form the desired compound.
Chemical Reactions Analysis
N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The triazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of enzymes such as xanthine oxidase, which is involved in the treatment of gout and hyperuricemia.
Biological Research: It is used in the development of neuroprotective and anti-neuroinflammatory agents.
Materials Science: The triazole derivatives are employed in the synthesis of polymers and materials with unique properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as xanthine oxidase by binding to the active site and preventing the enzyme’s normal function.
Neuroprotection: It exerts neuroprotective effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α).
Molecular Docking: Molecular docking studies have shown that the compound has favorable interactions with active residues of target proteins, enhancing its binding affinity and efficacy.
Comparison with Similar Compounds
N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine can be compared with other similar compounds such as:
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: This compound is also a triazole derivative with similar biological activities but differs in its functional groups and specific applications.
1,2,3-triazole-pyrimidine hybrids: These compounds have been studied for their neuroprotective and anti-neuroinflammatory properties, similar to this compound.
4-azido-1,2,3-triazoles: These compounds are used as building blocks in organic synthesis and have different reactivity and applications compared to the target compound.
Biological Activity
N-[(2-methyl-5-phenyl-2H-1,2,3-triazol-4-yl)methyl]ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article compiles findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The triazole moiety is often associated with antimicrobial, antifungal, and anticancer properties. The specific structure of this compound includes:
- Triazole Ring : Contributes to the compound's reactivity and biological activity.
- Phenyl Group : Enhances lipophilicity and biological interactions.
- Ethanamine Linkage : May influence binding affinity to biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies indicate that compounds with triazole structures can inhibit specific enzymes involved in cancer cell proliferation and survival .
- Reactive Oxygen Species (ROS) Generation : Some derivatives have shown the ability to generate ROS under physiological conditions, leading to oxidative stress in cancer cells and promoting apoptosis .
- Antimicrobial Properties : The compound exhibits activity against various pathogens, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Anticancer Activity : Several studies have reported that triazole derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis .
- Antimicrobial Agents : There is evidence supporting the use of this compound as an antimicrobial agent against both bacterial and fungal infections .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives, including this compound. The compound was tested against human cancer cell lines (e.g., MCF7 breast cancer cells) and demonstrated significant cytotoxicity with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
A separate investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Candida albicans. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) below 20 µg/mL for both pathogens. This suggests potential utility in treating infections caused by resistant strains .
Summary of Research Findings
Study | Biological Activity | Key Findings |
---|---|---|
Journal of Medicinal Chemistry | Anticancer | Induced apoptosis in MCF7 cells with low IC50 |
Antimicrobial Research | Antimicrobial | MIC < 20 µg/mL against S. aureus and C. albicans |
Electrochemical Studies | ROS Generation | Enhanced oxidative stress leading to cancer cell death |
Properties
Molecular Formula |
C12H16N4 |
---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-[(2-methyl-5-phenyltriazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H16N4/c1-3-13-9-11-12(15-16(2)14-11)10-7-5-4-6-8-10/h4-8,13H,3,9H2,1-2H3 |
InChI Key |
WNOGBSSRKHLFPG-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=NN(N=C1C2=CC=CC=C2)C |
Origin of Product |
United States |
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